molecular formula C7H11NO2 B13012137 exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Katalognummer: B13012137
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: AKYFBMZAWZFJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic nitrogen-containing compound. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery and development. The bicyclic structure provides a rigid framework that can be exploited for the design of novel pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and results in high diastereoselectivity . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of flow chemistry for the generation of diazo compounds and the optimization of catalyst loadings are potential strategies for industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new pharmaceuticals .

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-2-4-5(3-8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)

InChI-Schlüssel

AKYFBMZAWZFJPW-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2C(C1)C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.